
Uridine, 2',3'-dideoxy-3'-(hydroxymethyl)-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxymethyl 5-I-ddU is a synthetic nucleoside analog that has garnered attention in various fields of scientific research. This compound is structurally similar to naturally occurring nucleosides but features a hydroxymethyl group at the 3’ position and an iodine atom at the 5’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxymethyl 5-I-ddU typically involves multiple steps, starting from commercially available nucleoside precursors. The hydroxymethyl group is introduced at the 3’ position through a series of protection and deprotection steps, followed by iodination at the 5’ position. Common reagents used in these reactions include formaldehyde for hydroxymethylation and iodine or iodinating agents for the introduction of the iodine atom. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-Hydroxymethyl 5-I-ddU may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxymethyl 5-I-ddU undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form deiodinated analogs.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like sodium azide or potassium fluoride are used in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions include various hydroxylated, deiodinated, and substituted derivatives of 3’-Hydroxymethyl 5-I-ddU, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
3’-Hydroxymethyl 5-I-ddU has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs and as a probe for studying nucleoside chemistry.
Biology: It is used in the study of DNA and RNA synthesis, repair, and modification processes.
Medicine: This compound has potential therapeutic applications, particularly in antiviral and anticancer research. Its unique structure allows it to interfere with viral replication and cancer cell proliferation.
Industry: It is utilized in the development of diagnostic tools and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Hydroxymethyl 5-I-ddU involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The hydroxymethyl group at the 3’ position and the iodine atom at the 5’ position interfere with the enzymatic processes involved in nucleic acid synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3’-Hydroxymethyl 5-F-ddU: Similar structure but with a fluorine atom instead of iodine.
3’-Hydroxymethyl 5-Cl-ddU: Similar structure but with a chlorine atom instead of iodine.
3’-Hydroxymethyl ddU: Lacks the halogen atom at the 5’ position.
Uniqueness
3’-Hydroxymethyl 5-I-ddU is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Propiedades
Número CAS |
130351-60-9 |
|---|---|
Fórmula molecular |
C10H13IN2O5 |
Peso molecular |
368.12 g/mol |
Nombre IUPAC |
1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c11-6-2-13(10(17)12-9(6)16)8-1-5(3-14)7(4-15)18-8/h2,5,7-8,14-15H,1,3-4H2,(H,12,16,17)/t5-,7-,8-/m1/s1 |
Clave InChI |
GESSWOYGKDTRJA-LPBLVHEISA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)CO |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


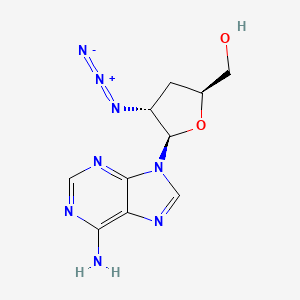



![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
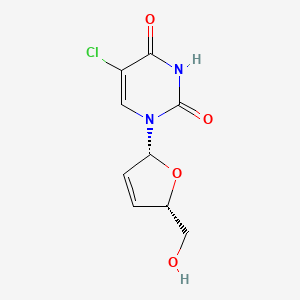

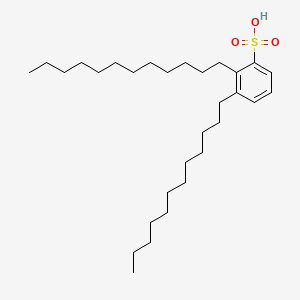
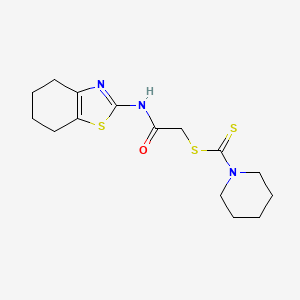
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
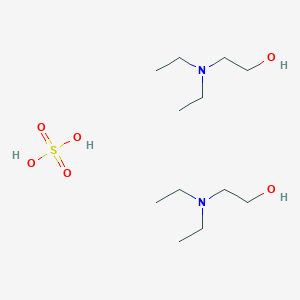
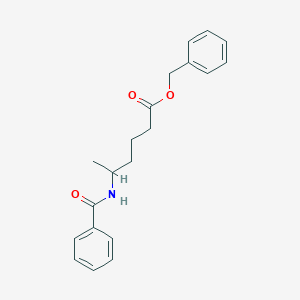
![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
